molecular formula C19H18BrNO4 B287998 4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287998
M. Wt: 404.3 g/mol
InChI Key: MULMPDYPWHVOHU-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of cycloheptatrienone derivatives and has shown promising results in various applications such as cancer treatment, neuroprotection, and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It also induces apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have several biochemical and physiological effects. It has antioxidant properties and can protect cells from oxidative stress. It also has neuroprotective properties and can protect neurons from damage. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of research is its potential as a fluorescent probe. It has been shown to have fluorescent properties, which makes it a promising option for use in imaging studies. Another area of research is its potential as a drug delivery agent. It has been shown to have a high affinity for certain types of cells, which makes it a promising option for targeted drug delivery. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis method of 4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves several steps. One of the commonly used methods is the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromo-1,3-cycloheptadiene to form the cycloheptatrienone intermediate. The final product is obtained by reacting the intermediate with methylamine in the presence of a reducing agent.

Scientific Research Applications

4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its applications in scientific research. One of the most promising applications is in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. It works by inducing apoptosis in cancer cells and inhibiting the activity of certain enzymes that are involved in cancer cell proliferation.

properties

Product Name

4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H18BrNO4/c1-21-15-7-6-13(20)11-14(19(15)23)16(22)8-4-12-5-9-17(24-2)18(10-12)25-3/h4-11H,1-3H3,(H,21,23)/b8-4+

InChI Key

MULMPDYPWHVOHU-XBXARRHUSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)OC)OC)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)OC)OC)Br

Origin of Product

United States

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